

SAR125844: A Technical Guide for Researchers Targeting MET-Driven Cancers

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Compound of Interest		
Compound Name:	SAR125844	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SAR125844**, a selective inhibitor of the MET receptor tyrosine kinase, for the treatment of cancers characterized by MET pathway addiction. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of this compound.

Introduction: The MET Signaling Pathway and Its Role in Cancer

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing. However, aberrant activation of the MET signaling pathway is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and metastasis. Dysregulation of this pathway can occur through various mechanisms, including MET gene amplification, overexpression, mutations, and autocrine/paracrine HGF/MET signaling loops. Consequently, targeting the MET pathway has emerged as a promising therapeutic strategy for a range of solid tumors.

SAR125844: A Potent and Selective MET Inhibitor

SAR125844 is a selective, ATP-competitive small molecule inhibitor of the MET kinase. Administered intravenously, it is designed to specifically target cancers with MET pathway



addiction.

Mechanism of Action

SAR125844 exerts its anti-tumor effects by binding to the ATP-binding site of the MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways inhibited by **SAR125844** include the PI3K/AKT and RAS/MAPK pathways, which are critical for cell growth, proliferation, and survival. By blocking these signals, **SAR125844** can induce cell cycle arrest and apoptosis in cancer cells that are dependent on MET signaling.

Preclinical Data

The preclinical activity of **SAR125844** has been extensively evaluated in a variety of in vitro and in vivo models, demonstrating its potency and selectivity for MET-addicted cancers.

In Vitro Activity

SAR125844 has shown potent inhibitory activity against MET kinase in biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of SAR125844

Assay Type	Target	IC50 (nmol/L)
Biochemical Assay	Wild-type MET kinase	4.2
Cell-Based Assay (MET Phosphorylation)	Hs 746T (Gastric Cancer)	1.4
SNU-5 (Gastric Cancer)	3.9	
MKN-45 (Gastric Cancer)	5.1	

SAR125844 selectively inhibits the proliferation of cancer cell lines with MET gene amplification.

Table 2: Anti-proliferative Activity of **SAR125844** in MET-Amplified Cell Lines



Cell Line	Cancer Type	MET Gene Copy Number	Proliferation IC50 (nmol/L)
Hs 746T	Gastric	29	1
SNU-5	Gastric	13	1
MKN-45	Gastric	21	2
EBC-1	Lung	~10	1
NCI-H1993	Lung	~9	7
OE-33	Esophageal	~32	3

In Vivo Activity

In vivo studies using xenograft models of human cancers with MET amplification have demonstrated the potent anti-tumor efficacy of **SAR125844**.

Table 3: In Vivo Anti-Tumor Efficacy of SAR125844 in MET-Amplified Xenograft Models

Xenograft Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition
SNU-5	Gastric	45 mg/kg, IV, daily	Potent tumor regression
Hs 746T	Gastric	20 mg/kg, IV, every 2 days	Significant tumor regression

Clinical Data

SAR125844 has been evaluated in Phase I clinical trials in patients with advanced solid tumors, with a focus on those with MET amplification.

Phase I Study in Advanced Solid Tumors (NCT01391533)

This first-in-human study was a dose-escalation trial to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of **SAR125844**.



Table 4: Summary of Efficacy in the Dose-Expansion Cohort of NCT01391533 (570 mg/m²)

Patient Population	Number of Patients	Objective Response Rate (ORR)	Best Overall Response
MET-amplified NSCLC	22	18.2%	4 Partial Responses
Other MET-amplified tumors	11	-	2 Partial Responses

Note: The MTD was established at 570 mg/m² administered weekly via intravenous infusion.

Phase I Study in Asian Patients with Advanced Solid Tumors (NCT01657214)

This study evaluated the safety, pharmacokinetics, and anti-tumor activity of **SAR125844** in an Asian patient population.

Table 5: Summary of Efficacy in the Dose-Expansion Cohort of NCT01657214 (570 mg/m²)

Patient Population	Number of Patients	Objective Response Rate (ORR)	Best Overall Response
MET-amplified Gastric Cancer	14	14.3%	2 Partial Responses,6 Stable Disease, 6Progressive Disease
Other MET-amplified tumors	5	0%	1 Stable Disease, 4 Progressive Disease

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of **SAR125844** are provided below.



Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP, an indicator of metabolically active cells.

- Cell Plating: Seed cells in a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 μL of appropriate growth medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Add SAR125844 at various concentrations to the wells. Include a
 vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.
- Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.
- Assay Procedure: Add 100 μL of CellTiter-Glo® Reagent to each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a nonlinear regression analysis.

Western Blot Analysis of MET Phosphorylation

This protocol describes the detection of phosphorylated MET (pMET) to assess the inhibitory activity of **SAR125844**.

- Cell Lysis: Treat MET-amplified cells with SAR125844 for a specified time. Wash the cells
 with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and
 phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.



- Sample Preparation: Mix equal amounts of protein (20-30 μg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pMET (e.g., anti-pMET Y1234/1235) overnight at 4°C. Also, probe a separate membrane with an antibody against total MET as a loading control.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the level of MET phosphorylation relative to the total MET protein.

In Vivo Tumor Xenograft Study

This protocol details the evaluation of the anti-tumor efficacy of **SAR125844** in a mouse xenograft model.

- Cell Implantation: Subcutaneously inject MET-amplified human cancer cells (e.g., 5 x 10⁶ SNU-5 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer SAR125844 intravenously at the desired dose and schedule. The control group receives the vehicle.

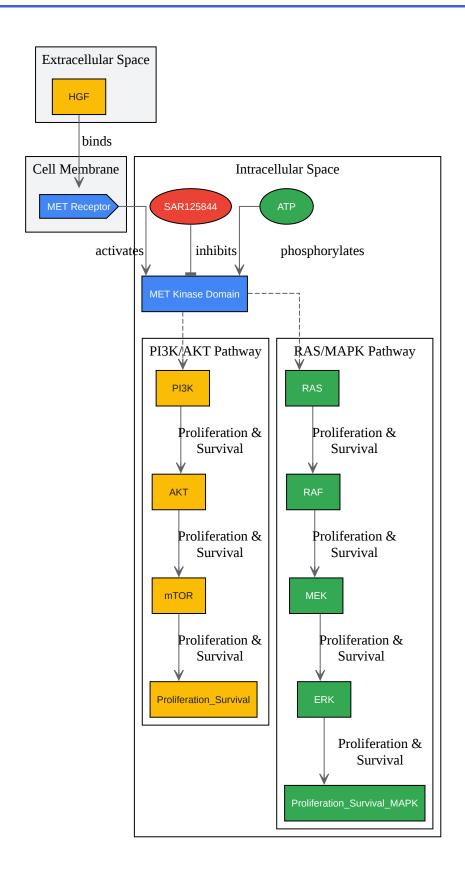


- Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²)/2.
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Visualizations

The following diagrams illustrate key concepts related to **SAR125844** and its evaluation.

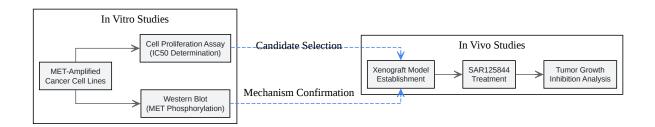


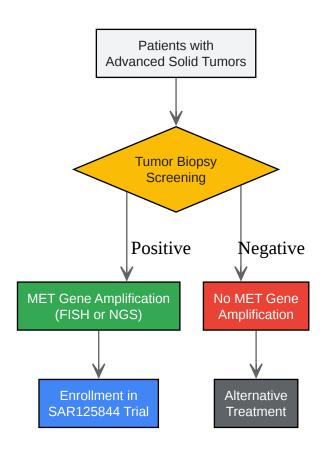


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Caption: The MET signaling pathway and the mechanism of action of SAR125844.







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